molecular formula C8H9N3O2 B117297 Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate CAS No. 159181-77-8

Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate

Cat. No. B117297
M. Wt: 179.18 g/mol
InChI Key: UUQQCFDWTIEWLT-UHFFFAOYSA-N
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Description

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is a synthetic organic compound . Its structure consists of a pyrazole ring with an ethyl group attached to the nitrogen atom and a carboxyl group connected to the carbon atom . The molecular formula of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is C8H9N3O2 .


Synthesis Analysis

The synthesis of imidazo[1,2-b]pyrazoles was performed using a facile and efficient one-pot three-component reaction . This involved various aldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isocyanides in the presence of ammonium chloride at reflux condition .


Molecular Structure Analysis

The molecular weight of Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is 179.18 . The InChI code is 1S/C8H9N3O2/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11/h3-5,9H,2H2,1H3 .


Chemical Reactions Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold was reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Physical And Chemical Properties Analysis

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate is a solid substance . It is recommended to be stored at a temperature between 28 C .

Safety And Hazards

The safety information for Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

The imidazo[1,2-b]pyrazole scaffold has shown diverse and very useful bioactivities, making it an attractive topic for medicinal chemists . The search for new indole replacements is mainly motivated by their often low solubility and metabolic stability . The promising indolyl drug pruvanserin has been discontinued in phase II clinical trials as a drug for the treatment of insomnia . The corresponding 1H-imidazo[1,2-b]pyrazole isostere was predicted to display improved solubility in physiological media .

properties

IUPAC Name

ethyl 5H-imidazo[1,2-b]pyrazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-2-13-8(12)6-5-7-9-3-4-11(7)10-6/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQQCFDWTIEWLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=CN2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438504
Record name Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate

CAS RN

159181-77-8
Record name Ethyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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